REACTION_CXSMILES
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O.O.[OH-].C[N+](C)(C)C.[C:9]([NH2:17])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[N+:18]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([O-:20])=[O:19]>C1(C)C(C)=CC=CC=1>[N+:18]([C:21]1[CH:26]=[CH:25][C:24]([NH:17][C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:23][CH:22]=1)([O-:20])=[O:19] |f:0.1.2.3|
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Name
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|
Quantity
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1.2 g
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Type
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reactant
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Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
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Type
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CUSTOM
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Details
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the solution was stirred for 4 hours under nitrogen after which time an aliquot
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Thewater and xylene was removed by vacuum distillation at 740 mmHg/70° C
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Type
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CUSTOM
|
Details
|
was removed for HPLC analysis
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Reaction Time |
4 h |
Name
|
|
Type
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product
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)NC(C1=CC=CC=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |